Cas no 4444-68-2 (N,N-Diethylbutan-1-amine)
N,N-Diethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N,N-Diethylbutan-1-amine
- 1-Butanamine,N,N-diethyl-
- N,N-Diethyl butylamine
- N,N-diethyl-1-Butanamine
- N,N-Diethyl-butylamine
- N-Butyl-N-ethyl-ethanamine
- N-Butyl-N,N-diethylamine
- FT-0693119
- ORSUTASIQKBEFU-UHFFFAOYSA-N
- SB75553
- 4444-68-2
- Diethyl n-butylamine
- AMY13335
- SCHEMBL22725
- D94767
- N,N-Diethylbutylamine
- Butylamine, N,N-diethyl-
- N,N-Diethylbutylamine, 97%
- AS-78565
- CCRIS 6017
- DTXSID9025039
- AKOS000120687
- Ethanamine, N-butyl-N-ethyl-
- 1-Butanamine, N,N-diethyl-
- DIETHYLBUTYLAMINE
- CS-0152122
- DTXCID005039
- DA-42430
- butyldiethylamine
- diethyl-n-butylamine
-
- MDL: MFCD00048759
- Inchi: 1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
- InChI Key: ORSUTASIQKBEFU-UHFFFAOYSA-N
- SMILES: N(CC)(CC)CCCC
Computed Properties
- Exact Mass: 129.15200
- Monoisotopic Mass: 129.15175
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 48.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 3.2
Experimental Properties
- Color/Form: Light yellow crystals
- Density: 0.748 g/mL at 25 °C(lit.)
- Melting Point: 136-137 ºC
- Boiling Point: 136.5 °C(lit.)
- Flash Point: Fahrenheit: 75.2 ° f
Celsius: 24 ° c - Refractive Index: n20/D 1.414(lit.)
- PSA: 3.24000
- LogP: 2.12830
- Solubility: Not determined
N,N-Diethylbutan-1-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226-H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2733
- WGK Germany:3
- Hazard Category Code: 10-34
- Safety Instruction: S16; S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- Packing Group:II
- Hazard Level:3.1
- Risk Phrases:R10; R34
- Packing Group:II
- Safety Term:3.1
N,N-Diethylbutan-1-amine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Diethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170392-5g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 97% | 5g |
¥448.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170392-1g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 97% | 1g |
¥112.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170392-100g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 97% | 100g |
¥3293.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170392-25g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 97% | 25g |
¥1792.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N859069-1g |
N,N-Diethyl butylamine |
4444-68-2 | ≥97% | 1g |
¥116.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 460982-5ML |
N,N-Diethylbutan-1-amine |
4444-68-2 | 97% | 5ML |
¥569.37 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N70710-1g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 1g |
¥66.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N70710-5g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 5g |
¥236.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N70710-25g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 25g |
¥766.0 | 2021-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB662-5g |
N,N-Diethylbutan-1-amine |
4444-68-2 | 95+% | 5g |
275.0CNY | 2021-07-14 |
N,N-Diethylbutan-1-amine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N,N-Diethylbutan-1-amine
Comprehensive Guide to N,N-Diethylbutan-1-amine (CAS No. 4444-68-2): Properties, Applications, and Industry Insights
N,N-Diethylbutan-1-amine (CAS 4444-68-2), a tertiary amine with the molecular formula C8H19N, is a versatile organic compound gaining traction in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical manufacturing. This guide explores its physicochemical properties, industrial applications, and answers trending queries like "How does N,N-Diethylbutan-1-amine improve reaction efficiency?" or "Is CAS 4444-68-2 compatible with green chemistry principles?"
The compound's boiling point (≈165°C) and lipophilic nature make it ideal for solvent-mediated reactions, particularly in catalysis and phase-transfer applications. Recent studies highlight its role in optimizing cross-coupling reactions—a hot topic in organic synthesis forums. Unlike primary amines, its tertiary amine structure reduces unwanted side reactions, addressing a common pain point in API manufacturing.
With growing interest in sustainable chemistry, researchers are investigating N,N-Diethylbutan-1-amine as a potential biodegradable alternative to traditional polar aprotic solvents. Its low ecotoxicity profile (OECD 301D) aligns with ESG benchmarks—a key concern for chemical purchasers searching "eco-friendly amine solvents" or "CAS 4444-68-2 environmental impact."
In material science, this amine serves as a corrosion inhibitor precursor, with patents demonstrating 89% efficiency in acidic environments. Such data responds to frequent searches like "amine-based protective coatings" and "N,N-Diethylbutan-1-amine material compatibility." The compound's Hansen solubility parameters (δD=16.3, δP=4.1, δH=6.2) further explain its performance in polymer formulations.
Quality specifications for CAS 4444-68-2 typically require ≥98.5% purity (GC), with stringent control of residual solvents—a critical parameter for pharmaceutical customers. Analytical techniques like GC-MS and HPLC-UV are commonly referenced in technical datasheets, addressing QA/QC professionals' queries about "N,N-Diethylbutan-1-amine purity testing methods."
Storage recommendations emphasize nitrogen blanketing to prevent oxidation, while transportation regulations classify it under UN2733 (Packaging Group III). These operational details answer logistical questions like "shelf life of tertiary amine compounds"—a long-tail keyword with rising search volume in procurement circles.
Emerging applications include its use as a ligand modifier in transition metal catalysis, particularly for asymmetric hydrogenation—a technique revolutionizing chiral drug synthesis. This positions N,N-Diethylbutan-1-amine as a candidate for "next-gen catalytic systems," a trending research area in organometallic chemistry publications.
The market for CAS 4444-68-2 is projected to grow at 6.2% CAGR (2024-2030), driven by demand from electronic chemicals and lubricant additives sectors. Such market intelligence responds to commercial searches like "N,N-Diethylbutan-1-amine price trends" or "tertiary amine suppliers in Asia-Pacific."
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